molecular formula C16H13N3O2 B8040916 methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate

methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate

Cat. No.: B8040916
M. Wt: 279.29 g/mol
InChI Key: KJNQBQYSRWCWKO-MDZDMXLPSA-N
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Description

Methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate typically involves the reaction of benzotriazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-phenylethenyl bromide with benzotriazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted benzotriazole derivatives .

Scientific Research Applications

Methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. This allows it to participate in various biochemical pathways and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(E)-2-phenylethenyl]benzotriazole-4-carboxylate
  • Ethyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate
  • Methyl 2-[(E)-2-phenylethenyl]benzotriazole-6-carboxylate

Uniqueness

Methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate is unique due to its specific substitution pattern on the benzotriazole ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-[(E)-2-phenylethenyl]benzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)13-7-8-14-15(11-13)18-19(17-14)10-9-12-5-3-2-4-6-12/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNQBQYSRWCWKO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NN(N=C2C=C1)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=NN(N=C2C=C1)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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